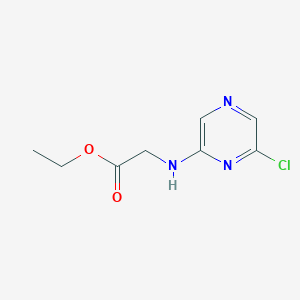

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate

Descripción general

Descripción

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is a useful research compound. Its molecular formula is C8H10ClN3O2 and its molecular weight is 215.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

This compound features a pyrazine ring substituted with a chlorine atom and an ethyl acetate moiety. The molecular formula is C9H10ClN3O2, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain kinases involved in cell cycle regulation. Checkpoint kinase 1 (CHK1) is one of the key targets, which plays a significant role in DNA damage response and repair mechanisms. Inhibition of CHK1 can lead to increased sensitivity of cancer cells to chemotherapeutic agents by preventing cell cycle arrest and promoting apoptosis in damaged cells .

3.1 Antitumor Activity

Several studies have evaluated the antitumor potential of this compound through in vitro assays:

- Cytotoxicity Assays: The compound demonstrated moderate cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For instance, in human colon carcinoma cells (HT29), it exhibited an IC50 value of approximately 5 µM .

- Cell Cycle Analysis: Flow cytometry analysis indicated that treatment with this compound resulted in G2/M phase arrest, which is indicative of its role as a CHK1 inhibitor .

3.2 Enzyme Inhibition

This compound has also been investigated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management:

- DPP-IV Inhibition: Preliminary studies suggest that the compound exhibits significant DPP-IV inhibitory activity, which could be beneficial for managing type 2 diabetes by enhancing insulin secretion .

4.1 Preclinical Studies

In a preclinical study involving various cancer models, this compound was administered alongside standard chemotherapeutics. The results showed enhanced antitumor efficacy when combined with agents like etoposide, suggesting a synergistic effect that warrants further investigation .

4.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the pyrazine ring and substitution patterns significantly influence the biological activity of this compound. For example, replacing the chlorine atom with other halogens altered the potency against CHK1 and DPP-IV .

5. Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line |

|---|---|---|

| Cytotoxicity | 5 | HT29 |

| DPP-IV Inhibition | <10 | Various |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structural motifs can inhibit specific kinases involved in cancer progression. For instance, research on related pyrazine derivatives has indicated their effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies .

1.2 Enzyme Inhibition

The compound has been explored for its ability to modulate enzyme activity. It can act as a selective inhibitor of certain kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The mechanism typically involves the binding of the compound to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity .

Biochemical Research Applications

2.1 Biochemical Assays

this compound is utilized in biochemical assays to study enzyme interactions. Its ability to bind selectively to certain receptors makes it a valuable tool for probing biochemical pathways and understanding the molecular mechanisms underlying various biological processes .

2.2 Structure-Activity Relationship Studies

The compound serves as a model for structure-activity relationship (SAR) studies, where modifications to its structure are systematically evaluated to determine their effects on biological activity. Such studies have provided insights into how structural variations influence potency and selectivity against different biological targets .

Industrial Applications

3.1 Agrochemicals

In the agricultural sector, this compound is being researched as a potential building block in the synthesis of agrochemicals. Its derivatives may exhibit herbicidal or fungicidal properties, contributing to pest management strategies in crop production .

3.2 Synthesis of Complex Organic Molecules

The compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with desired properties. This application is particularly important in drug discovery and development, where novel compounds are often synthesized from simpler precursors .

Case Studies

Propiedades

IUPAC Name |

ethyl 2-[(6-chloropyrazin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAXWQMNHQXETK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.